Halofuginone hydrobromide

Vue d'ensemble

Description

Le bromhydrate de halofuginone est un dérivé halogéné synthétique de la fébrifugine, un alcaloïde naturel de la quinazolinone trouvé dans l'herbe chinoise Dichroa febrifuga . Il s'agit d'un alcaloïde de la quinazolinone de faible poids moléculaire et d'un puissant inhibiteur de l'expression des gènes du collagène alpha1 (I) et de la métalloprotéinase matricielle 2 (MMP-2) . Le bromhydrate de halofuginone est utilisé en médecine vétérinaire comme coccidiostatique et a montré un potentiel significatif dans le traitement de diverses maladies, notamment la sclérodermie, le cancer et la resténose .

Méthodes De Préparation

Le bromhydrate de halofuginone peut être synthétisé par un processus en plusieurs étapesLe produit final, le bromhydrate de halofuginone, est obtenu par une séquence de réaction en quatre étapes qui comprend la condensation, la cyclisation, la déprotection et l'isomérisation . Une autre méthode consiste à utiliser la N-benzyl-3-pipéridone ou son chlorhydrate, une base organique ou inorganique, un halogénure de métal alcalin et un beta, gamma-dihaloalcène ou un haloalcane allylique comme matières premières initiales. Cette méthode comprend les étapes de réarrangement de Steven, de réaction de Von Braun, de réduction et de déprotection .

Analyse Des Réactions Chimiques

Le bromhydrate de halofuginone subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés de la quinazolinone.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, conduisant à différents composés intermédiaires.

Substitution : Le bromhydrate de halofuginone peut subir des réactions de substitution, notamment impliquant ses atomes d'halogène. Les réactifs couramment utilisés dans ces réactions comprennent la chloroacétone, le N-bromosuccinimide (NBS) et la benzylamine

Applications De Recherche Scientifique

Le bromhydrate de halofuginone a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les dérivés de la quinazolinone et leurs propriétés chimiques.

Médecine : Il a montré un potentiel dans le traitement de la sclérodermie, du cancer et de la resténose. .

Mécanisme d'action

Le bromhydrate de halofuginone exerce ses effets en inhibant l'expression des gènes du collagène alpha1 (I) et de la métalloprotéinase matricielle 2 (MMP-2) . Il supprime également le dépôt de la matrice extracellulaire et la prolifération cellulaire. Le composé affecte les processus métaboliques tels que les voies de signalisation TGFβ et IL-17, qui sont impliquées dans diverses activités biologiques, notamment l'inflammation, la fibrose et le cancer . De plus, le bromhydrate de halofuginone agit comme un inhibiteur hautement affinitaire de l'enzyme glutamyl-prolyl tRNA synthétase, conduisant à l'accumulation de tRNA prolyliques non chargés et initiant la réponse de famine en acides aminés .

Mécanisme D'action

Halofuginone hydrobromide exerts its effects by inhibiting collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It also suppresses extracellular matrix deposition and cell proliferation. The compound affects metabolic processes such as the TGFβ and IL-17 signaling pathways, which are involved in various biological activities, including inflammation, fibrosis, and cancer . Additionally, this compound acts as a high-affinity inhibitor of the enzyme glutamyl-prolyl tRNA synthetase, leading to the accumulation of uncharged prolyl tRNAs and initiating the amino acid starvation response .

Comparaison Avec Des Composés Similaires

Le bromhydrate de halofuginone est similaire à d'autres alcaloïdes de la quinazolinone, tels que la fébrifugine et l'isofébrifugine . Il est unique en raison de ses puissants effets inhibiteurs sur la synthèse du collagène et l'expression des gènes de la métalloprotéinase matricielle . D'autres composés similaires incluent :

Fébrifugine : Un alcaloïde naturel de la quinazolinone trouvé dans Dichroa febrifuga.

Isofébrifugine : Un isomère de la fébrifugine avec des activités biologiques similaires.

Dérivés de la quinazolinone : Divers dérivés synthétiques avec différentes activités biologiques et propriétés chimiques.

Le bromhydrate de halofuginone se distingue par sa large gamme d'applications en médecine, en biologie et dans l'industrie, ainsi que par son mécanisme d'action unique et ses puissants effets inhibiteurs.

Activité Biologique

Halofuginone hydrobromide is a synthetic derivative of halofuginone, an alkaloid originally derived from the plant Dichroa febrifuga. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology, infectious diseases, and fibrosis. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits multiple mechanisms through which it exerts its biological effects:

- Inhibition of Smad3 Phosphorylation : One of the primary actions of halofuginone is the inhibition of Smad3 phosphorylation in the TGF-β signaling pathway. This action prevents the transition of fibroblasts to myofibroblasts, thereby inhibiting fibrosis in various tissues .

- Prolyl-tRNA Synthetase Inhibition : Halofuginone also inhibits prolyl-tRNA synthetase (ProRS), which is crucial in protein synthesis. This inhibition leads to an accumulation of uncharged tRNA and mimics amino acid starvation, impacting cellular processes such as inflammation and autoimmune responses .

- Antiviral Activity : Recent studies have demonstrated that this compound exhibits antiviral properties against a range of viruses, including SARS-CoV-2. It has shown efficacy in human airway epithelium models without significant toxicity .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

- Cancer Therapy : The National Cancer Institute has included halofuginone in rapid development programs for cancer therapy due to its ability to inhibit tumor growth and fibrosis associated with tumors . It has shown promise in reducing collagen synthesis in tumor microenvironments.

- Antimicrobial Properties : The compound has demonstrated anti-coccidial activity in poultry, significantly reducing mortality and improving weight gain in chickens infected with Eimeria tenella .

- Fibrosis Treatment : Halofuginone has been used in preclinical models to treat fibrosis across multiple organ systems, including liver and muscle tissues. It effectively reduces collagen deposition and promotes tissue regeneration .

Case Studies and Clinical Trials

Several studies have explored the safety and efficacy of this compound:

- A Phase II clinical trial evaluated halofuginone's effect on non-hospitalized adults with mild to moderate COVID-19. While it was found safe and well-tolerated, it did not significantly reduce viral load compared to placebo .

- In studies involving muscular dystrophy models , halofuginone treatment led to significant improvements in muscle regeneration and reduced fibrosis, showcasing its potential in treating degenerative muscle diseases .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Antifibrotic | Inhibition of Smad3 phosphorylation | Reduces collagen synthesis in fibrotic tissues |

| Antiviral | Broad-spectrum antiviral activity | Effective against SARS-CoV-2 without toxicity |

| Anti-coccidial | Inhibition of Eimeria tenella | Significant reduction in mortality and weight loss |

| Cancer therapy | Inhibition of tumor growth | Promotes apoptosis in cancer cells |

Propriétés

IUPAC Name |

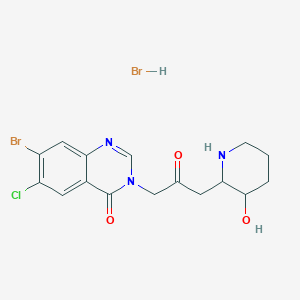

7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUWEPZBTXEUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Br2ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938441 | |

| Record name | 7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17395-31-2, 64924-67-0 | |

| Record name | 4(3H)-Quinazolinone, 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17395-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-6-chloro-3-(3-(3-hydroxy-2-piperidyl)-2-oxopropyl)quinazolin-4(3H)-one monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017395312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.